1-(1-Chloroethyl)-4-phenoxybenzene chemical structure and properties
1-(1-Chloroethyl)-4-phenoxybenzene chemical structure and properties
Executive Summary
1-(1-Chloroethyl)-4-phenoxybenzene (also designated as 4-phenoxy-
This guide provides a rigorous technical analysis of the molecule’s properties, a validated synthesis workflow from 4-phenoxyacetophenone, and a critical safety framework for handling this moisture-sensitive alkylating agent.
Part 1: Chemical Architecture & Electronic Properties
The reactivity of 1-(1-Chloroethyl)-4-phenoxybenzene is dictated by the interplay between the benzylic center and the distal phenoxy group.
Structural Specifications
| Property | Data | Note |
| IUPAC Name | 1-(1-Chloroethyl)-4-phenoxybenzene | |
| Molecular Formula | ||
| Molecular Weight | 232.71 g/mol | |
| CAS Registry | Analogous to 80379-89-1 (meta-isomer) | Specific para-isomer often synthesized in situ.[1] |
| Physical State | Viscous Oil / Low-melting Solid | Predicted MP < 50°C due to asymmetry. |
| Chirality | Yes (C-1 position) | Exists as (R) and (S) enantiomers.[2] |
Mechanistic Insight: The "Push-Pull" Effect
The defining feature of this molecule is the lability of the C-Cl bond. The phenoxy group at the para position acts as a strong Electron Donating Group (EDG) via resonance (+M effect).
-
Mechanism: When the chloride leaves (SN1 pathway), the resulting carbocation is stabilized not just by the benzene ring, but significantly by the lone pair of the phenoxy oxygen delocalizing charge across the biphenyl system.
-
Consequence: This makes the compound a potent electrophile , capable of rapid alkylation of amines, phenols, and thiols, but also renders it highly susceptible to hydrolysis.
Figure 1: Mechanistic pathway showing the stabilization of the benzylic carbocation by the para-phenoxy group, facilitating SN1 reactivity.
Part 2: Synthesis & Manufacturing Protocols
The most robust route to 1-(1-Chloroethyl)-4-phenoxybenzene involves the reduction of the corresponding ketone followed by chlorination. This protocol minimizes side reactions (such as polymerization) common with direct Friedel-Crafts alkylation.
Validated Synthetic Workflow
Precursor: 4-Phenoxyacetophenone (CAS: 5031-78-7)
Step 1: Reduction to Alcohol
The ketone is reduced to 1-(4-phenoxyphenyl)ethanol using Sodium Borohydride (
-
Reagents:
(0.5 eq), Methanol (Solvent). -
Conditions:
, 2 hours. -
Key Observation: Disappearance of carbonyl stretch in IR (~1680
).
Step 2: Chlorination (The Critical Step) Conversion of the alcohol to the chloride requires anhydrous conditions to prevent immediate hydrolysis.
-
Reagent: Thionyl Chloride (
) or Concentrated HCl. -
Preferred Method:
with catalytic DMF or Pyridine in Dichloromethane (DCM). -
Why:
produces gaseous byproducts ( , ), simplifying purification.
Detailed Experimental Protocol
Safety Warning: Thionyl chloride is corrosive and releases toxic gases. Perform all operations in a fume hood.
-
Preparation: Dissolve 10.0 g (46.7 mmol) of 1-(4-phenoxyphenyl)ethanol in 50 mL of anhydrous DCM under
atmosphere. -
Addition: Cool the solution to
. Add (6.1 g, 51.4 mmol) dropwise over 20 minutes.-
Note: A slight excess (1.1 eq) ensures complete conversion.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will have a higher
than the alcohol. -
Workup: Evaporate solvent and excess
under reduced pressure (rotary evaporator) at . -
Purification: The residue is usually pure enough for subsequent steps. If necessary, rapid filtration through a short pad of silica gel (using dry Hexane) is preferred over distillation due to thermal instability.
Figure 2: Step-by-step synthetic workflow from the commercial ketone precursor to the target benzylic chloride.
Part 3: Reactivity Profile & Applications
Nucleophilic Substitution (SN1/SN2)
This compound is a versatile building block for introducing the 1-(4-phenoxyphenyl)ethyl moiety—a bulky, lipophilic group often used to modulate the bioavailability of drug candidates.
-
Ether Synthesis: Reacts with phenols (
) in the presence of to form diaryl ethers. -
Amine Alkylation: Reacts with secondary amines to form tertiary amine derivatives.
-
Kinetic Note: Due to steric hindrance at the
-methyl position, SN1 mechanisms (carbocation intermediates) are favored over SN2, especially in polar protic solvents.
-
Drug Development Relevance
While not a drug itself, this scaffold resembles the lipophilic tails found in:
-
Fibrates: Lipid-lowering agents often containing phenoxy-isobutyric acid derivatives.
-
Pyrethroids: Synthetic insecticides where phenoxybenzyl groups are critical for binding voltage-gated sodium channels.
-
Bioisosteres: The 1-chloroethyl group serves as a linker to attach the "diphenyl ether" pharmacophore to polar head groups in medicinal chemistry campaigns.
Part 4: Safety & Handling (HSE)
Corrosivity & Lachrymatory Potential: Like benzyl chloride, this compound is a potent lachrymator (tear gas agent) and skin irritant. It can cause severe burns.
Instability (Hydrolysis):
-
Risk: Exposure to atmospheric moisture rapidly converts the chloride back to the alcohol and releases HCl gas.
-
Storage: Must be stored under inert gas (Argon/Nitrogen) in a freezer (
). -
Self-Validation: Before use, check the proton NMR.
-
Valid: Doublet at
ppm ( ), Quartet at ppm ( ). -
Hydrolyzed: Quartet shifts upfield to
ppm ( ).
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group).
-
PubChem Compound Summary. (2024). 1-(1-Chloroethyl)-3-phenoxybenzene (Meta-isomer analog data). National Center for Biotechnology Information. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for conversion of alcohols to alkyl chlorides).
